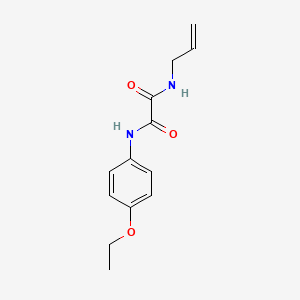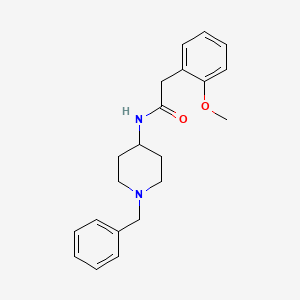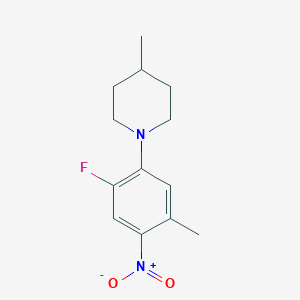![molecular formula C14H16N4O3 B5063794 1-[(5-nitro-2-furyl)methyl]-4-(2-pyridinyl)piperazine](/img/structure/B5063794.png)
1-[(5-nitro-2-furyl)methyl]-4-(2-pyridinyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(5-nitro-2-furyl)methyl]-4-(2-pyridinyl)piperazine, commonly known as Furazolidone, is a synthetic nitrofuran compound that has been used as an antibacterial and antiprotozoal agent since the 1950s. It has been found to be effective against a wide range of bacteria and protozoa, making it a useful tool in scientific research.
作用机制
Furazolidone exerts its antibacterial and antiprotozoal effects by inhibiting the activity of enzymes involved in the electron transport chain of the microorganisms. This results in the accumulation of reactive oxygen species, which damage the microbial cells. Furazolidone has also been found to inhibit the activity of monoamine oxidase, an enzyme involved in the metabolism of neurotransmitters, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects
Furazolidone has been found to have various biochemical and physiological effects. It has been shown to increase the levels of nitric oxide in the body, which has been implicated in the regulation of various physiological processes, including blood pressure and immune function. Furazolidone has also been found to have anti-inflammatory effects, which may contribute to its therapeutic effects in certain conditions.
实验室实验的优点和局限性
Furazolidone has several advantages for use in lab experiments. It is relatively inexpensive and readily available, making it a useful tool for researchers. It is also effective against a wide range of microorganisms, allowing for broad-spectrum antimicrobial testing. However, Furazolidone also has some limitations. It has been found to be cytotoxic in some cell lines, which may limit its use in certain experiments. It also has a relatively short half-life, which may require frequent dosing in some experiments.
未来方向
There are several future directions for the use of Furazolidone in scientific research. One area of interest is the development of new formulations of Furazolidone that may improve its pharmacokinetic properties and reduce toxicity. Another area of interest is the investigation of the potential therapeutic effects of Furazolidone in various conditions, including inflammatory bowel disease and certain cancers. Additionally, the mechanism of action of Furazolidone on monoamine oxidase and its potential effects on neurotransmitter metabolism warrant further investigation.
Conclusion
In conclusion, Furazolidone is a synthetic nitrofuran compound that has been extensively used in scientific research due to its antibacterial and antiprotozoal properties. It has a well-established synthesis method and has been found to be effective against a wide range of microorganisms. Furazolidone has several advantages for use in lab experiments, but also has some limitations. There are several future directions for the use of Furazolidone in scientific research, including the development of new formulations and investigation of its potential therapeutic effects in various conditions.
合成方法
The synthesis of Furazolidone involves the reaction of 2-aminopyridine with 5-nitro-2-furaldehyde in the presence of a reducing agent such as sodium borohydride. The resulting product is then treated with piperazine to yield Furazolidone. The synthesis method has been well-established and is widely used in the production of Furazolidone for scientific research purposes.
科学研究应用
Furazolidone has been extensively used in scientific research due to its antibacterial and antiprotozoal properties. It has been found to be effective against a wide range of bacteria, including Gram-positive and Gram-negative bacteria, as well as various protozoa, including Giardia lamblia and Entamoeba histolytica. Furazolidone has also been used in the treatment of Helicobacter pylori infections, which can cause peptic ulcers and gastric cancer.
属性
IUPAC Name |
1-[(5-nitrofuran-2-yl)methyl]-4-pyridin-2-ylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3/c19-18(20)14-5-4-12(21-14)11-16-7-9-17(10-8-16)13-3-1-2-6-15-13/h1-6H,7-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCOROAHHMUIRMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(O2)[N+](=O)[O-])C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(5-Nitrofuran-2-yl)methyl]-4-pyridin-2-ylpiperazine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(2-adamantyl)-4-[2-(trifluoromethyl)benzyl]piperazine oxalate](/img/structure/B5063725.png)

![3-(5-{[4-(4-carboxyphenoxy)phenyl]sulfonyl}-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid](/img/structure/B5063741.png)

![dimethyl 2-[(2,6-dimethoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate](/img/structure/B5063764.png)
![1-[(2-fluorophenyl)acetyl]-4-methylpiperidine](/img/structure/B5063767.png)
![3-({[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]amino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5063768.png)
![N-{1-[1-(4-methoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopentanecarboxamide](/img/structure/B5063769.png)
![2-{[2-(2-furyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 2-furoate](/img/structure/B5063776.png)
![3-{[4-(2-fluorobenzyl)-1-piperidinyl]methyl}pyridine bis(trifluoroacetate)](/img/structure/B5063785.png)
![2-[(3-methoxyphenoxy)methyl]-N-[(4-methyl-1,3-thiazol-2-yl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5063786.png)

![3,4-dichloro-N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[2-(3-methoxyphenyl)-2-oxoethyl]benzamide](/img/structure/B5063790.png)